molecular formula C24H13N3O6S B413457 6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

Cat. No.: B413457
M. Wt: 471.4g/mol
InChI Key: UVDYHISLYOZULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes nitro and phenylsulfanyl groups attached to a benzo[de]isoquinoline core

Preparation Methods

The synthesis of 6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This process leads to the formation of derivatives that can be further functionalized to introduce the nitro and phenylsulfanyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, including dyes and sensors.

Mechanism of Action

The mechanism of action of 6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The nitro and phenylsulfanyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through pathways involving electron transfer and the formation of reactive intermediates.

Comparison with Similar Compounds

6-NITRO-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H13N3O6S

Molecular Weight

471.4g/mol

IUPAC Name

6-nitro-2-[4-(4-nitrophenyl)sulfanylphenyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C24H13N3O6S/c28-23-19-3-1-2-18-21(27(32)33)13-12-20(22(18)19)24(29)25(23)14-4-8-16(9-5-14)34-17-10-6-15(7-11-17)26(30)31/h1-13H

InChI Key

UVDYHISLYOZULO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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